molecular formula C12H16 B024969 5-Isopropyl-2,3-dihydro-1H-indene CAS No. 104851-39-0

5-Isopropyl-2,3-dihydro-1H-indene

Cat. No.: B024969
CAS No.: 104851-39-0
M. Wt: 160.25 g/mol
InChI Key: XPQDAIPCBCVWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2,3-dihydro-1H-indene is a versatile chemical scaffold in advanced organic synthesis and medicinal chemistry. The 2,3-dihydro-1H-indene (indane) core is recognized as a privileged structure in drug discovery, forming the basis of various pharmacologically active compounds . This specific derivative serves as a critical synthetic intermediate for developing novel molecular entities. Its structure is particularly valuable for exploring new chemical space in the synthesis of selective kinase inhibitors and other bioactive molecules. Researchers utilize this and related indane compounds in the design of potential therapeutics, leveraging the core scaffold's ability to interact with diverse biological targets . Furthermore, structurally similar indanone and indane derivatives find application as key intermediates in the development of fragrances and flavoring agents , highlighting the utility of this chemical class in material science applications. This compound is presented to the research community as a high-value building block for innovative scientific exploration. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

104851-39-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3

InChI Key

XPQDAIPCBCVWIJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(CCC2)C=C1

Canonical SMILES

CC(C)C1=CC2=C(CCC2)C=C1

Synonyms

1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The antiproliferative and microtubule-targeting activities of dihydroindene derivatives are highly dependent on substituent type and position:

  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compounds 12d, 12q) exhibit potent antiproliferative activity, with inhibition rates exceeding 78% at 0.1 mM. Electron-donating groups (e.g., methoxy) enhance activity, whereas electron-withdrawing groups reduce potency .
  • No direct activity data for the 5-isopropyl variant is provided, but analogs with alkyl substituents (e.g., 5-methyl) show moderate bioactivity .
  • Benzodioxan-containing analogs (e.g., diaporindenes A–D) demonstrate anti-inflammatory effects (IC50 = 4.2–9.0 μM against nitric oxide production), suggesting that fused heterocyclic moieties can enhance selectivity for specific biological targets .
Table 1: Bioactivity of Selected Dihydroindene Derivatives
Compound Substituent(s) Activity (IC50/Inhibition Rate) Reference
12d 4-hydroxy-3-methoxyphenyl 78.82% inhibition at 0.1 mM
12q 2,3-dihydrobenzofuran-5-yl 83.61% inhibition at 0.1 mM
Diaporindene A (39) Benzodioxan moiety IC50 = 4.2 μM (NO production)
5-methyl-2,3-dihydro-1H-indene 5-methyl Not reported

Physicochemical Properties

  • Lipophilicity : The LogP value of 5-methyl-1-propan-2-yl-2,3-dihydro-1H-indene is 3.68, indicating high lipophilicity, which may correlate with enhanced blood-brain barrier penetration but poorer aqueous solubility . In contrast, polar substituents (e.g., methoxy groups) reduce LogP but improve solubility.
  • Stereochemical Effects: Substitution at the 5-position (e.g., isopropyl vs. For example, δ-opioid receptor agonists with a dihydroindene core show reduced activity when bulky substituents are introduced .

Key Research Findings

  • Tubulin Inhibition : The 4,5,6-trimethoxy derivative (12d) disrupts microtubule polymerization, confirming the dihydroindene scaffold’s role in targeting cytoskeletal dynamics .
  • Opioid Receptor Modulation : A dihydroindene-containing compound (Indn) showed 137-fold lower δ-opioid activity than benzimidazole analogs, highlighting substituent-dependent receptor selectivity .
  • Anti-inflammatory Activity: Diaporindenes with benzodioxan moieties exhibit potent NO inhibition, suggesting dual targeting of inflammation and proliferation pathways .

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